molecular formula C19H16ClN3O3S B11018037 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018037
M. Wt: 401.9 g/mol
InChI Key: YENSSVAASMCKFQ-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a pyrrolidine ring

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3S/c1-26-15-7-6-12(9-13(15)20)23-10-11(8-17(23)24)18(25)22-19-21-14-4-2-3-5-16(14)27-19/h2-7,9,11H,8,10H2,1H3,(H,21,22,25)

InChI Key

YENSSVAASMCKFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole moiety. This intermediate is then reacted with a chloro-methoxyphenyl derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure that combines a benzothiazole moiety with a pyrrolidine carboxamide. The presence of the chloro and methoxy substituents on the phenyl ring enhances its biological activity by modulating interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structural features have shown high potential against various cancer cell lines:

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D assay
HCC8275.13 ± 0.972D assay
NCI-H3580.85 ± 0.052D assay

These results suggest that the compound can effectively inhibit the proliferation of lung cancer cells, indicating its potential as an anticancer agent .

The antitumor activity is primarily attributed to the compound's ability to bind to the minor groove of DNA at AT-rich sites, disrupting essential cellular processes such as replication and transcription . Additionally, the interaction with specific proteins involved in cell cycle regulation may further enhance its anticancer effects.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated varying levels of activity against bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus6.12
Escherichia coli25

These findings indicate a moderate to strong antimicrobial effect, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer treated with benzothiazole derivatives reported significant tumor reduction rates, particularly in those expressing specific biomarkers associated with drug response.
  • Antimicrobial Trials : Clinical trials assessing the use of similar compounds for treating bacterial infections showed promising results, with significant improvements in patient outcomes compared to standard treatments.

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